![molecular formula C10H14O2S B1474920 (1R,2R)-2-[(2-methylfuran-3-yl)sulfanyl]cyclopentan-1-ol CAS No. 1690131-39-5](/img/structure/B1474920.png)
(1R,2R)-2-[(2-methylfuran-3-yl)sulfanyl]cyclopentan-1-ol
Overview
Description
(1R,2R)-2-[(2-methylfuran-3-yl)sulfanyl]cyclopentan-1-ol, also known as 2-methylthio-cyclopentanecarboxylic acid, is a cyclopentanecarboxylic acid that has been studied for its potential applications in the fields of medicine and biochemistry. It is a sulfur-containing derivative of cyclopentanecarboxylic acid, which is a small molecule that is found in many natural products and is known to possess a variety of biological activities. The purpose of
Scientific Research Applications
Synthesis and Chemical Properties
Phase Transfer Catalysis Sulfanylation : The compound (1R,2R)-2-[(2-methylfuran-3-yl)sulfanyl]cyclopentan-1-ol, similar to 2-methylsulfinyl-cyclanones, can be synthesized through sulfanylation reactions. Such reactions, particularly using phase transfer catalysis (PTC), can yield sulfanylated methylsulfinyl derivatives with notable stability and diastereoselectivity (Wladislaw et al., 2004).
Preparation of Chiral Cyclopentane Derivatives : Research indicates that (1R,2R)-2-[(2-methylfuran-3-yl)sulfanyl]cyclopentan-1-ol can be involved in the preparation of chiral cyclopentane derivatives. This includes the synthesis of both enantiomers of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate, demonstrating its utility in stereochemically controlled reactions (Davies et al., 2003).
Applications in Chiral Analysis : This compound, due to its chiral nature, can be important in the analysis of chiral compounds in various mediums, such as wine. Chiral gas chromatography-mass spectrometry methods can utilize such compounds for determining the enantiomeric distribution of odorant molecules (Wang et al., 2021).
Role in Odorant Synthesis : It is possible that (1R,2R)-2-[(2-methylfuran-3-yl)sulfanyl]cyclopentan-1-ol or related derivatives play a role in the formation of sulfur-containing odorants in wines. These compounds are essential for the aroma profile of certain wines, highlighting its significance in food chemistry (Sarrazin et al., 2007).
Use in Asymmetric Synthesis : The compound is useful in the asymmetric synthesis of various stereoisomers, serving as a building block in the synthesis of more complex molecules. This is particularly relevant in the creation of compounds with specific stereochemical configurations (Song et al., 2003).
Involvement in Complexation Reactions : It may also be involved in complexation reactions, especially in the formation of imines and bisimines derived from carbaldehydes. These reactions are significant in structural studies and the determination of complexation stability constants (Pařík & Chlupatý, 2014).
properties
IUPAC Name |
(1R,2R)-2-(2-methylfuran-3-yl)sulfanylcyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2S/c1-7-9(5-6-12-7)13-10-4-2-3-8(10)11/h5-6,8,10-11H,2-4H2,1H3/t8-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDCCPVAWVRJOJ-PSASIEDQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)SC2CCCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CO1)S[C@@H]2CCC[C@H]2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-[(2-methylfuran-3-yl)sulfanyl]cyclopentan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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